3-(3-Fluoro-4-methoxyphenyl)cyclobutan-1-ol
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Overview
Description
3-(3-Fluoro-4-methoxyphenyl)cyclobutan-1-ol is an organic compound with the molecular formula C11H13FO2. This compound is characterized by a cyclobutane ring substituted with a fluoro and methoxy group on the phenyl ring and a hydroxyl group on the cyclobutane ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Fluoro-4-methoxyphenyl)cyclobutan-1-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-fluoro-4-methoxybenzaldehyde with cyclobutanone in the presence of a base to form the desired cyclobutanol compound. The reaction conditions often include the use of solvents such as ethanol or methanol and temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(3-Fluoro-4-methoxyphenyl)cyclobutan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form the corresponding cyclobutanol derivative.
Substitution: The fluoro and methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium fluoride (KF) under appropriate conditions.
Major Products Formed
Oxidation: Formation of 3-(3-Fluoro-4-methoxyphenyl)cyclobutanone.
Reduction: Formation of this compound derivatives.
Substitution: Formation of various substituted phenylcyclobutanols depending on the nucleophile used.
Scientific Research Applications
3-(3-Fluoro-4-methoxyphenyl)cyclobutan-1-ol is utilized in several scientific research fields:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(3-Fluoro-4-methoxyphenyl)cyclobutan-1-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, while the fluoro and methoxy groups can influence the compound’s lipophilicity and electronic properties. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
3-(3-Fluoro-4-methoxyphenyl)cyclobutan-1-amine: Similar structure but with an amine group instead of a hydroxyl group.
3-(3-Fluoro-4-methoxyphenyl)cyclobutan-1-one: Similar structure but with a ketone group instead of a hydroxyl group.
3-(3-Fluoro-4-methoxyphenyl)cyclobutan-1-carboxylic acid: Similar structure but with a carboxylic acid group instead of a hydroxyl group.
Uniqueness
3-(3-Fluoro-4-methoxyphenyl)cyclobutan-1-ol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both fluoro and methoxy groups on the phenyl ring, along with the hydroxyl group on the cyclobutane ring, makes it a versatile compound for various applications.
Properties
IUPAC Name |
3-(3-fluoro-4-methoxyphenyl)cyclobutan-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FO2/c1-14-11-3-2-7(6-10(11)12)8-4-9(13)5-8/h2-3,6,8-9,13H,4-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPHNCMSGJVCHDT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2CC(C2)O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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